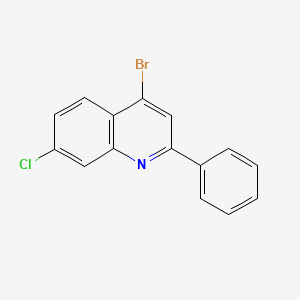

4-Bromo-7-chloro-2-phenylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Academic Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgiipseries.orgnih.govmdpi.com Coal tar long remained the primary commercial source for this compound. wikipedia.org A few years later, in 1842, French chemist Charles Gerhardt independently obtained a compound he named "Chinoilin" through the distillation of the antimalarial alkaloid quinine (B1679958) with a strong base. wikipedia.org Initially, the substances isolated by Runge (which he called "leukol") and Gerhardt were thought to be different isomers due to variations in their reactivity, but it was later demonstrated by August Hoffmann that they were, in fact, the same compound, with the differences arising from impurities. wikipedia.org

The elucidation of its structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, paved the way for the development of numerous synthetic methods to construct this important scaffold. iipseries.org Landmark synthetic routes, many of which are still fundamental in organic chemistry, were established in the late 19th and early 20th centuries. These include the Skraup synthesis (1880), the Doebner-von Miller reaction (1881), the Combes synthesis (1888), and the Conrad-Limpach synthesis (1887), each offering different pathways to substituted quinolines from simple aniline (B41778) precursors. wikipedia.orgiipseries.orgmdpi.commdpi.com This explosion in synthetic methodology allowed for extensive exploration of quinoline derivatives, solidifying the scaffold's importance and leading to its central role in the development of pharmaceuticals, most notably antimalarial drugs derived from the natural product quinine. globalresearchonline.net The discovery that 7-chloro-l-ethyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid, a by-product from the synthesis of the antimalarial drug chloroquine (B1663885), possessed antibacterial activity spurred the development of the entire quinolone class of antibiotics. researchgate.netresearchgate.net

Importance of the Quinoline Scaffold in Medicinal Chemistry and Materials Science

The quinoline nucleus is a quintessential pharmacophore, a molecular framework that is consistently found in a multitude of biologically active compounds and approved drugs. nih.govnih.govorientjchem.orgnih.gov Its structural rigidity, combined with the nitrogen atom's ability to act as a hydrogen bond acceptor, allows quinoline-based molecules to effectively interact with a wide range of biological targets.

Historically, the most prominent application of the quinoline scaffold has been in the fight against malaria. The natural alkaloid quinine, and its synthetic analogs such as chloroquine, primaquine, and amodiaquine, all feature the quinoline core and have been mainstays in malaria treatment for decades. wikipedia.orgnih.govglobalresearchonline.net Beyond its antimalarial legacy, the quinoline framework is integral to drugs with diverse therapeutic applications, including antibacterial agents (fluoroquinolones like ciprofloxacin), anticancer therapies (camptothecin and its derivatives), and anti-inflammatory compounds. nih.govorientjchem.orgjddtonline.infonih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives to achieve desired activity and selectivity. orientjchem.org

In the realm of materials science, the quinoline scaffold's properties are also highly valued. The fused aromatic system gives rise to unique photophysical and electronic characteristics. Derivatives of quinoline are utilized in the manufacturing of cyanine (B1664457) dyes, which have applications in photography and biotechnology. wikipedia.org The compound 8-hydroxyquinoline, a direct derivative, is a powerful chelating agent used in analytical chemistry and as a precursor for pesticides. wikipedia.org Furthermore, the inherent fluorescence of some quinoline derivatives makes them suitable for use as chemical sensors and as components in organic light-emitting diodes (OLEDs). The planarity and electron-accepting nature of the quinoline system also make it an attractive building block for the construction of novel organic semiconductors and corrosion inhibitors. wikipedia.orgvedantu.com

Role of Halogenated and Aryl-Substituted Quinolines in Contemporary Research

The strategic placement of halogen atoms and aryl groups on the quinoline scaffold is a powerful tool in modern chemical research, significantly influencing the physicochemical and biological properties of the parent molecule.

Halogenated Quinolines: The introduction of halogens (fluorine, chlorine, bromine, iodine) onto the quinoline ring can dramatically alter a compound's characteristics. Halogens can modulate acidity, lipophilicity, metabolic stability, and membrane permeability. nih.gov For instance, the 7-chloro substituent is a hallmark of many potent antimalarial drugs, including chloroquine, and is known to be crucial for their activity. nih.govmdpi.com The presence of a chlorine atom at this position is a key feature in a variety of quinoline derivatives investigated for anticancer, antiprotozoal, and antimicrobial properties. nih.govresearchgate.netresearchgate.netnih.gov Halogen atoms can also serve as versatile synthetic handles, enabling further molecular elaboration through cross-coupling reactions. The development of metal-free, regioselective halogenation techniques has provided efficient pathways to previously inaccessible halogenated quinolines, broadening the scope for drug discovery and materials science applications. rsc.org Research has shown that select halogenated quinolines are effective at eradicating drug-resistant bacterial biofilms, highlighting their potential in developing next-generation antibacterial agents. nih.gov

Aryl-Substituted Quinolines: The attachment of an aryl group, such as a phenyl ring, to the quinoline core introduces significant steric and electronic modifications. A 2-phenylquinoline (B181262), for example, combines the features of the quinoline heterocycle with those of a biphenyl (B1667301) system. This substitution can enhance biological activity by providing additional sites for molecular interactions, such as pi-pi stacking with biological targets. Numerous 2-arylquinoline derivatives have been synthesized and evaluated for a range of bioactivities, including anticancer and anti-inflammatory effects. nih.govrsc.org Studies have shown that substitutions on the pendant phenyl ring, as well as on the quinoline core itself, can fine-tune the cytotoxic selectivity against various cancer cell lines. rsc.org The synthesis of these compounds often involves classic named reactions or modern multi-component reactions like the Povarov reaction, which allows for the efficient construction of these complex scaffolds. rsc.orgnih.gov

Scope and Academic Research Focus on 4-Bromo-7-chloro-2-phenylquinoline Derivatives

While extensive research exists for the broader classes of halogenated and aryl-substituted quinolines, dedicated studies on the specific compound This compound are less prevalent in the public domain. However, its structure represents a confluence of the key features discussed previously, making it a molecule of significant academic and synthetic interest.

The research focus on this and related derivatives can be inferred from the sum of its parts:

The 7-chloroquinoline (B30040) core: This moiety is a well-established pharmacophore, primarily associated with antimalarial and, more recently, anticancer and anti-inflammatory activities. nih.govchemicalbook.com Its presence suggests a strong potential for biological activity.

The 2-phenyl group: This substitution is known to be a feature in compounds with potent anticancer and anti-inflammatory properties. nih.govrsc.orgnih.gov It provides a site for further functionalization to modulate activity and selectivity.

The 4-bromo substituent: The bromine atom at the 4-position is a highly versatile functional group in synthetic organic chemistry. It serves as an excellent leaving group for nucleophilic aromatic substitution reactions and is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the straightforward introduction of a wide variety of other functional groups at this position, enabling the creation of diverse chemical libraries for screening purposes.

Therefore, academic research on this compound would likely be centered on its use as a key intermediate in the synthesis of more complex molecules. The primary focus would be on leveraging the reactive 4-bromo position to build a library of novel 2-phenyl-7-chloroquinoline derivatives. These new compounds would then be prime candidates for screening in various biological assays, particularly for anticancer, antimalarial, and anti-inflammatory activities, based on the known properties of the core scaffold. The synthesis of the parent compound itself would likely start from a precursor like 7-chloroquinolin-4-ol or 4,7-dichloroquinoline (B193633), with the 2-phenyl group being introduced via methods like the Doebner-von Miller reaction or modern coupling strategies.

Data Tables

Table 1: Physicochemical Properties of Related Quinoline Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-7-chloroquinoline | 98519-65-4 | C₉H₅BrClN | 242.50 |

| 7-Chloroquinolin-4-ol | 86-99-7 | C₉H₆ClNO | 179.60 |

| 4,7-Dichloroquinoline | 86-98-6 | C₉H₅Cl₂N | 198.05 |

| 4-Amino-7-chloroquinoline | 86-99-7 | C₉H₇ClN₂ | 178.62 |

Data sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comnih.gov

Table 2: Examples of Biological Activities of Substituted Quinoline Derivatives

| Compound Class | Substitution Pattern | Reported Biological Activity | Reference |

| 4-Amino-7-chloroquinolines | Varied amine at C4, Chloro at C7 | Antimalarial, Anticancer, Antiprotozoal | globalresearchonline.netnih.govnih.gov |

| 2-Arylquinolines | Varied aryl at C2, Varied on quinoline | Anticancer, Anti-inflammatory | nih.govrsc.org |

| Halogenated Quinolines | Varied halogen positions | Antibacterial (biofilm eradication) | nih.gov |

| 7-Chloroquinoline Derivatives | Varied substituents | Antimycobacterial, Antitumor, Antimalarial | researchgate.netresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

1189106-03-3 |

|---|---|

Molecular Formula |

C15H9BrClN |

Molecular Weight |

318.59 g/mol |

IUPAC Name |

4-bromo-7-chloro-2-phenylquinoline |

InChI |

InChI=1S/C15H9BrClN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |

InChI Key |

BTUNMBPAMYUSIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Post Synthetic Functionalization of 4 Bromo 7 Chloro 2 Phenylquinoline

Halogen Exchange Reactions and Further Derivatization at C-4 and C-7

The presence of two different halogen atoms on the quinoline (B57606) ring of 4-bromo-7-chloro-2-phenylquinoline allows for selective transformations. Halogen exchange reactions, particularly the conversion of chloro or bromo substituents to iodo or fluoro groups, can significantly alter the reactivity of these positions, paving the way for further derivatization.

A common method for halogen exchange is the Finkelstein reaction, where a halide is displaced by another. For instance, treating a chloro or bromo-substituted quinoline with sodium iodide in a suitable solvent like acetone (B3395972) can facilitate the formation of the corresponding iodo-quinoline. This transformation is particularly useful as aryl iodides are often more reactive in cross-coupling reactions.

Table 1: Anticipated Selectivity in Halogen Exchange and Subsequent Cross-Coupling Reactions

| Starting Material | Reagents and Conditions | Expected Major Product | Rationale |

| This compound | NaI, Acetone, Reflux | 7-Chloro-4-iodo-2-phenylquinoline | Higher reactivity of C-4 halogen in nucleophilic substitution. |

| This compound | Arylboronic acid, Pd(PPh₃)₄, Base | 4-Aryl-7-chloro-2-phenylquinoline | Higher reactivity of C-Br bond over C-Cl bond in Suzuki coupling. |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Quinoline Rings

The electron-withdrawing nature of the nitrogen atom in the quinoline ring system activates the halogens at the C-2 and C-4 positions towards nucleophilic aromatic substitution (SNAr). The C-4 position is particularly susceptible to nucleophilic attack. In the case of this compound, the C-4 bromo substituent is expected to be readily displaced by a variety of nucleophiles.

Common nucleophiles used in SNAr reactions with haloquinolines include amines, alkoxides, and thiolates. For example, the reaction of 4,7-dichloroquinoline (B193633) with various amines proceeds selectively at the C-4 position to yield 4-amino-7-chloroquinoline derivatives. organic-chemistry.org A similar reactivity pattern is expected for this compound, where amines would preferentially displace the C-4 bromine.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Reagents and Conditions | Expected Product |

| This compound | Aniline (B41778) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 7-Chloro-N,2-diphenylquinolin-4-amine |

| This compound | Sodium methoxide | Methanol, Heat | 7-Chloro-4-methoxy-2-phenylquinoline |

| This compound | Hydrazine | Solvent (e.g., Ethanol), Reflux | 7-Chloro-4-hydrazinyl-2-phenylquinoline |

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution on the quinoline ring generally occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, which is deactivated by the electron-withdrawing nitrogen atom. For 2-phenylquinoline (B181262) derivatives, the substitution pattern is influenced by the existing substituents. The phenyl group at C-2 and the chloro group at C-7 will direct incoming electrophiles.

Nitration is a classic example of an EAS reaction. The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. In the case of this compound, the directing effects of the chloro and phenyl groups need to be considered. The chloro group is a deactivating, ortho-, para-director, while the phenyl group is a weakly activating, ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the C-5 and C-8 positions of the quinoline ring, and potentially on the phenyl ring.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-7-chloro-5-nitro-2-phenylquinoline and/or 4-Bromo-7-chloro-8-nitro-2-phenylquinoline | Electrophilic attack favored on the carbocyclic ring at positions ortho and para to the activating phenyl group and influenced by the deactivating chloro group. |

| Bromination | Br₂, FeBr₃ | 4,X-Dibromo-7-chloro-2-phenylquinoline (X = 5 or 8) | Similar directing effects as in nitration. |

Functional Group Interconversions on the Phenyl Substituent

The 2-phenyl substituent of this compound offers another site for chemical modification. Standard aromatic functional group interconversions can be applied to this phenyl ring, provided the reagents and conditions are compatible with the quinoline core.

For instance, if the phenyl group were to be nitrated, the resulting nitro group could be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group could then undergo a variety of further transformations, such as diazotization followed by Sandmeyer reactions to introduce a range of other functional groups (e.g., -OH, -CN, -X).

Table 4: Illustrative Functional Group Interconversions on the Phenyl Ring

| Starting Functionality | Reagents and Conditions | Product Functionality |

| Nitro (-NO₂) | SnCl₂, HCl or H₂, Pd/C | Amino (-NH₂) |

| Amino (-NH₂) | NaNO₂, HCl; then CuCN | Cyano (-CN) |

| Amino (-NH₂) | NaNO₂, H₂SO₄, H₂O, Heat | Hydroxyl (-OH) |

Heterocyclic Annulations and Hybrid Molecule Formation with this compound as a Synthon

The reactive halogen at the C-4 position makes this compound a valuable synthon for the construction of fused heterocyclic systems. One common strategy involves the reaction of a 4-haloquinoline with a binucleophilic reagent, leading to the formation of a new ring fused to the quinoline core.

A notable example is the synthesis of pyrazolo[4,3-c]quinolines. This can be achieved by first converting the C-4 bromo group to a hydrazine, followed by condensation with a suitable 1,3-dicarbonyl compound. The resulting dihydropyrazolylquinoline can then be oxidized to the aromatic pyrazolo[4,3-c]quinoline. researchgate.net Such fused systems are of significant interest in medicinal chemistry due to their potential biological activities.

Table 5: Example of Heterocyclic Annulation

| Reaction Sequence | Intermediate | Final Product |

| 1. This compound + Hydrazine hydrate2. Intermediate + Acetylacetone3. Oxidation | 7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline | 7-Chloro-1,3-dimethyl-5-phenyl-1H-pyrazolo[4,3-c]quinoline |

Structure Activity Relationship Sar Investigations of 4 Bromo 7 Chloro 2 Phenylquinoline Analogs

Influence of Halogen Substituents (Bromine and Chlorine) on Molecular Interactions

The presence and position of halogen atoms on the quinoline (B57606) ring are critical determinants of a compound's physicochemical properties and its ability to interact with biological targets. In 4-bromo-7-chloro-2-phenylquinoline, the bromine at position 4 and chlorine at position 7 play distinct and crucial roles.

The location of halogen substituents on the quinoline ring significantly impacts the molecule's electronic landscape. Electron-withdrawing groups, such as halogens, at the 7-position have been shown to influence the pKa of the quinoline ring nitrogen and any side chains. researchgate.net For instance, in a series of 4-aminoquinolines, substituents at the 7-position with strong electron-withdrawing capacity were found to correlate with antiplasmodial activity. researchgate.netresearchgate.net The π-electron density distribution at various positions of the quinoline ring is notably different in halogenated analogs compared to their non-halogenated counterparts, which can affect binding to target proteins. researchgate.net

Specifically, the replacement of a 7-chloro substituent with bromo or iodo groups in some 4-aminoquinoline (B48711) series has resulted in compounds with good antiplasmodial activity against both sensitive and resistant strains of Plasmodium falciparum. researchgate.netnih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogs often show reduced activity. nih.gov This suggests that the size and polarizability of the halogen at position 7 are critical for effective biological interactions.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.govrsc.orgrsc.org This interaction is directional and has gained recognition as a significant force in molecular recognition and drug-target binding. nih.govrsc.orgresearchgate.net The strength of a halogen bond is influenced by the nature of the halogen and the group it is attached to; stronger halogen bonds are formed when the halogen is bonded to an electron-withdrawing moiety. ijres.org

In the context of this compound, both the bromine and chlorine atoms have the potential to form halogen bonds with suitable acceptor groups (e.g., oxygen or nitrogen atoms) in a biological target. ijres.org The ability of halogenated compounds to form these bonds can contribute to their binding affinity and specificity. ijres.org The careful selection of halogen atoms during drug design is crucial, as their presence can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, largely through the formation of different types of halogen bonds. ijres.org

Table 1: Properties of Halogen Substituents

| Halogen | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |

| Fluorine (F) | 9 | 4.0 | 0.64 | 0.14 |

| Chlorine (Cl) | 17 | 3.0 | 0.99 | 0.71 |

| Bromine (Br) | 35 | 2.8 | 1.14 | 0.86 |

| Iodine (I) | 53 | 2.5 | 1.33 | 1.12 |

| Data sourced from a study on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net |

Impact of Phenyl Substitution at C-2 on Conformational Preferences and Ligand-Target Interactions

Studies on 2-phenyl-4-quinolone derivatives have highlighted the importance of this substituent for antimitotic activity. nih.gov The phenyl ring can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with amino acid residues in the binding pocket of a target protein. researchgate.net For instance, in certain kinase inhibitors, the quinoline ring itself has been observed to form π-π stacking interactions with tyrosine residues. nih.gov

The orientation of the C-2 phenyl ring relative to the quinoline core can be crucial for optimal binding. The rotational freedom around the single bond connecting the phenyl and quinoline rings allows the molecule to adopt different conformations, one of which may be more favorable for fitting into a specific binding site. The substituents on this phenyl ring can further modulate these interactions and the conformational preferences.

Analysis of Quinoline Ring Substitution Patterns and their Significance in Receptor Binding

The presence of specific substituents at different positions of the quinoline ring can lead to enhanced biological activity. For example, in the development of EGFR/HER-2 dual inhibitors, it was found that derivatives with an unsubstituted quinoline moiety were more efficient than those with electron-donating groups. nih.gov Conversely, the introduction of electron-withdrawing groups, such as halogens, is often a strategy to improve potency. researchgate.netnih.gov

Molecular docking studies have often revealed key interactions between the quinoline core and target proteins. A common interaction is the formation of a hydrogen bond between the quinoline nitrogen and a backbone amide of a methionine residue in some kinase domains. nih.gov The substituent at the 7-position, due to its influence on the electronic properties of the quinoline nitrogen, can modulate the strength of this hydrogen bond. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Free-Wilson Analysis Applied to Halogenated Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ijnrd.orgijpsr.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for activity.

Free-Wilson analysis is a QSAR method that assumes the biological activity of a molecule is the sum of the contributions of its various substituents. ijnrd.orgnih.govslideshare.net An indicator variable is used to denote the presence or absence of a particular substituent at a specific position. ijnrd.org This approach is particularly useful for analyzing congeneric series where substituent effects are assumed to be additive. nih.gov

Hansch analysis , another QSAR approach, relates biological activity to physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters. ijnrd.orgslideshare.net For halogenated quinolines, these parameters are critical. The Hammett constant of a substituent at the 7-position, for example, has been shown to correlate with the pKa of the quinoline nitrogen and the terminal amino group of a side chain in 4-aminoquinolines. researchgate.net

In the context of halogenated quinoline derivatives, QSAR studies can quantify the impact of different halogen substitutions at various positions. For example, a QSAR model could be developed to predict the inhibitory activity of a series of quinolines based on the type of halogen at positions 4 and 7, and the nature of the substituent at position 2. Such models can guide the synthesis of more potent analogs by identifying the optimal combination of substituents.

Biological Activity Spectrum and Mechanistic Investigations of Quinoline Derivatives with Relevance to 4 Bromo 7 Chloro 2 Phenylquinoline

General Overview of Diverse Biological Activities Associated with Quinoline (B57606) Scaffolds

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. biointerfaceresearch.combenthamdirect.comingentaconnect.com This structural motif is present in numerous natural products, most notably the anti-malarial alkaloid quinine (B1679958), and has served as a template for the design of a multitude of synthetic compounds with diverse therapeutic applications. ingentaconnect.com The versatility of the quinoline ring allows for substitutions at various positions, leading to a wide range of biological responses. biointerfaceresearch.com

Quinoline derivatives have been extensively investigated and have shown significant potential in several key therapeutic areas. These include:

Antimicrobial activity: This encompasses antibacterial and antifungal properties, with some derivatives showing efficacy against multi-drug resistant strains. biointerfaceresearch.combiointerfaceresearch.com

Antimalarial activity: Historically significant, the quinoline core is central to many antimalarial drugs. biointerfaceresearch.comnih.gov

Antitumor/Antiproliferative activity: A growing body of research highlights the potential of quinoline derivatives in cancer therapy through various mechanisms. nih.govnih.gov

Other notable activities: Research has also pointed towards anticonvulsant, anti-inflammatory, and cardiovascular activities associated with certain quinoline-based compounds. benthamdirect.comnih.gov

The broad biological spectrum of quinoline derivatives underscores their importance as a "privileged scaffold" in drug discovery, continually inspiring the development of new therapeutic agents. ekb.eg

Antimicrobial Research Focus (Antibacterial and Antifungal)

Quinoline derivatives have emerged as a significant class of antimicrobial agents, exhibiting activity against a wide range of bacterial and fungal pathogens. nih.govresearchgate.net Research in this area has focused on synthesizing novel derivatives and evaluating their efficacy, particularly against drug-resistant microbes.

For instance, a series of novel quinoline derivatives demonstrated potent broad-spectrum antimicrobial activity, with some compounds showing minimum inhibitory concentrations (MICs) in the range of 0.66-5.29 μg/ml against various bacteria and fungi. nih.gov Another study highlighted quinoline-based hydroxyimidazolium hybrids with notable antifungal activity against Cryptococcus neoformans and antibacterial effects against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

The following table summarizes the antimicrobial activity of selected quinoline derivatives from various studies:

| Compound/Derivative | Target Microorganism(s) | Key Findings | Reference(s) |

| Novel Quinoline Derivatives (e.g., compound 14) | Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, Candida albicans | Potent broad-spectrum activity with MIC values as low as 0.66 μg/ml. nih.gov | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids (7a-h) | Cryptococcus neoformans, Candida spp., Aspergillus spp., Staphylococcus aureus, Mycobacterium tuberculosis | Hybrids 7c-d showed significant antifungal activity (MIC 15.6 µg/mL against C. neoformans). Hybrid 7b was a potent anti-staphylococcal agent (MIC 2 µg/mL). nih.gov | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives | Staphylococcus aureus, Candida albicans | Compounds 11 and 13 showed considerable antibacterial and antifungal activities with inhibition zones up to 30 mm and 31 mm, respectively. acs.org | acs.org |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative bacteria | Potential effect against most tested strains with MIC values of 0.125–8 μg/mL. nih.gov | nih.gov |

Investigation of Mechanisms of Action (e.g., DNA Gyrase Inhibition, Membrane Disruption)

A primary mechanism by which many quinoline-based antibacterial agents exert their effect is through the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govmicrobiologyresearch.org These essential enzymes control the topological state of DNA, and their inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death. nih.govacs.org Quinolones act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands. nih.govnih.gov

Specifically, these drugs are known to bind to the enzyme-DNA interface within the active site for cleavage and ligation. microbiologyresearch.org This interaction, often mediated by a water-metal ion bridge, disrupts the normal catalytic cycle of the topoisomerase enzymes. acs.org Mutations in the genes encoding for DNA gyrase and topoisomerase IV are a common cause of quinolone resistance as they can weaken the binding of the drug to its target. nih.govacs.org

Beyond DNA gyrase inhibition, other mechanisms have been proposed for certain quinoline derivatives. These include:

Membrane Disruption: Some quinoline compounds are thought to alter membrane permeability, leading to the leakage of cellular contents. researchgate.net

Inhibition of other enzymes: For instance, some derivatives have been investigated as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme. researchgate.net

Dual-target mechanisms: Hybrid molecules have been designed to target multiple proteins, such as both the lipopolysaccharide transport protein (LptA) and topoisomerase IV, to achieve broad-spectrum antibacterial activity. nih.gov

Studies on Biofilm Eradication Potential

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Several studies have explored the potential of quinoline derivatives to inhibit biofilm formation and eradicate mature biofilms.

One study investigating novel quinoline and anthranilic acid derivatives identified compounds with significant anti-quorum sensing (anti-QS) activity. nih.gov Quorum sensing is a cell-to-cell communication system that regulates biofilm formation and virulence factor production in many bacteria. Compound 15 from this study reduced biofilm formation by Pseudomonas aeruginosa by nearly 50% and eradicated 25% of pre-formed biofilm mass. nih.gov Another compound, 23, significantly inhibited the production of the virulence factor pyocyanin (B1662382) by over 70%. nih.gov

In another study, quinoline-2-one derivatives were evaluated for their antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 6c demonstrated a substantial, dose-dependent reduction in biofilm development, with a 79% reduction at half its MIC. nih.gov This was significantly more effective than the control antibiotic, vancomycin. nih.gov These findings suggest that quinoline-based compounds could be valuable scaffolds for developing agents that target bacterial biofilms. nih.govnih.gov

Antimalarial Activity Studies and Proposed Targets

The quinoline core is a foundational scaffold in the development of antimalarial drugs, with quinine being the first widely used treatment for malaria. biointerfaceresearch.comnih.gov Many synthetic quinoline derivatives, such as chloroquine (B1663885) and mefloquine (B1676156), have since become mainstays in malaria chemotherapy. mdpi.comnih.gov

The primary proposed mechanism of action for many quinoline antimalarials, particularly 4-aminoquinolines like chloroquine, involves the disruption of heme detoxification in the malaria parasite. nih.govdrugs.com During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic free heme. nih.govyoutube.com To protect itself, the parasite polymerizes this heme into a non-toxic crystalline form called hemozoin within its acidic food vacuole. nih.govyoutube.com Chloroquine, being a weak base, accumulates to high concentrations in this acidic compartment and is thought to interfere with the heme polymerization process. nih.gov This leads to the buildup of toxic heme, which ultimately kills the parasite. drugs.com

Other proposed targets and mechanisms for quinoline antimalarials include:

Inhibition of Nucleic Acid and Protein Synthesis: Some studies suggest that quinine may interfere with the parasite's ability to synthesize nucleic acids and proteins. wikipedia.org

Inhibition of Glycolysis: Quinine has also been shown to inhibit glycolysis in Plasmodium falciparum. wikipedia.org

Targeting Purine Nucleoside Phosphorylase: This enzyme is another potential target for quinine. wikipedia.org

Alternative Targets for Lipophilic Quinolines: More lipophilic quinolinemethanol drugs like mefloquine may not concentrate as extensively in the food vacuole and could act on different targets within the parasite. nih.gov

The emergence of drug-resistant malaria parasites has driven the development of new quinoline-based compounds, including hybrid molecules that combine the quinoline scaffold with other pharmacophores to overcome resistance mechanisms. mdpi.comnih.gov

Antitumor/Antiproliferative Research Directions

The quinoline scaffold is a "privileged structure" in the design of anticancer agents, with numerous derivatives demonstrating potent antiproliferative activity through diverse mechanisms. ekb.egrsc.org Research has shown that these compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). ekb.egrsc.org

Fumiquinazolines F and G, which are quinoline alkaloids, have shown anticancer effects against triple-negative breast cancer cells by inhibiting the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. mdpi.com Other quinoline derivatives have been designed as tubulin polymerization inhibitors, which disrupt the formation of microtubules essential for cell division. rsc.orgrsc.org

The following table highlights some research findings on the antitumor activity of quinoline derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

| DFIQ (a novel synthetic quinoline derivative) | Non-small cell lung cancer (NSCLC) | Induced apoptosis with IC50 values of 4.16 and 2.31 μM at 24 and 48 hours, respectively. nih.gov | nih.gov |

| Tetrahydroquinolinone derivatives (e.g., compound 4a) | Colon (HTC-116) and lung (A549) cancer cells | Compound 4a induced cell cycle arrest at the G2/M phase, leading to apoptosis via intrinsic and extrinsic pathways. nih.gov | nih.gov |

| Pyridin-2-one derivative 4c | Breast cancer (MDA-MB-231) and others | Showed broad-spectrum antitumor activity; induced cell cycle arrest at G2/M and apoptosis. rsc.orgrsc.org | rsc.orgrsc.org |

| Bis-quinoline derivatives (2a-c) | Leukemia (U937 and HL60) | Displayed strong antiproliferative effects mainly through the induction of apoptosis. mdpi.com | mdpi.com |

| Fumiquinazolines F and G | Triple-negative breast cancer (MDA-MB-231) | Exhibited anticancer activity by inhibiting EMT, cell proliferation, and migration. mdpi.com | mdpi.com |

Exploration of Molecular Targets (e.g., DNA binding, Enzyme Inhibition, Apoptosis Induction)

The anticancer effects of quinoline derivatives are attributed to their interaction with a variety of molecular targets. A key mechanism is the induction of apoptosis , or programmed cell death. For example, the novel synthetic quinoline derivative DFIQ was found to induce apoptosis in non-small cell lung cancer cells. nih.gov Similarly, certain tetrahydroquinolinone derivatives trigger apoptotic cell death in lung cancer cells by arresting the cell cycle at the G2/M phase. nih.gov This apoptosis can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov

Another significant area of investigation is enzyme inhibition . Quinoline derivatives have been shown to inhibit several enzymes crucial for cancer cell survival and proliferation:

Topoisomerases: Similar to their antibacterial action, some quinoline compounds can act as topoisomerase inhibitors in cancer cells, leading to DNA damage and apoptosis. nih.gov

Tyrosine Kinases: These enzymes are key components of signaling pathways that control cell growth and division, and their inhibition is a major strategy in cancer therapy. nih.gov

Tubulin Polymerization: Several quinoline derivatives have been developed as inhibitors of tubulin polymerization. rsc.orgrsc.org By disrupting the formation of microtubules, these compounds arrest the cell cycle in the G2 and M phases, leading to apoptosis. rsc.orgrsc.org

DNA Methyltransferases (DNMTs): Some quinoline-based compounds have been identified as inhibitors of DNMTs, enzymes that play a crucial role in epigenetic regulation. biorxiv.org Inhibition of these enzymes can lead to changes in gene expression that suppress tumor growth. biorxiv.org

Furthermore, some quinoline derivatives can directly interact with DNA . Certain compounds have been found to intercalate into the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cell death. biorxiv.org The ability of quinoline derivatives to interact with multiple molecular targets makes them promising candidates for the development of novel and effective anticancer drugs. nih.govekb.eg

Antiviral Activity Research and Associated Mechanisms

Quinoline derivatives have demonstrated notable potential as antiviral agents, with research highlighting their activity against a range of viruses. nih.govresearchgate.net The antiviral effects of these compounds are often attributed to their ability to interfere with various stages of the viral life cycle. nih.gov

While direct antiviral studies on 4-Bromo-7-chloro-2-phenylquinoline are not extensively documented in the reviewed literature, the broader class of quinoline derivatives has shown promise. For instance, certain quinoline compounds have been found to inhibit the replication of Dengue virus serotype 2. nih.govsemanticscholar.org The mechanism of action in these cases appears to involve the impairment of viral envelope glycoprotein (B1211001) accumulation in infected cells and interference with the early stages of infection, rather than direct virucidal activity. nih.govsemanticscholar.org

Furthermore, research into 2-phenylquinoline (B181262) derivatives has revealed broad-spectrum anti-coronavirus activity. nih.gov Some of these compounds have shown potent inhibition of SARS-CoV-2 replication. nih.gov Mechanistic studies have pointed towards the inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme essential for viral replication, as a potential mode of action. nih.gov This suggests that quinoline-based compounds could be developed as pan-coronavirus inhibitors. nih.gov

The table below summarizes the antiviral activity of some quinoline derivatives against various viruses.

| Quinoline Derivative Class | Virus | Mechanism of Action | Reference |

| 2-phenylquinolines | SARS-CoV-2, HCoV-229E, HCoV-OC43 | Inhibition of viral replication, potent activity against SARS-CoV-2 helicase (nsp13) | nih.gov |

| Substituted quinolines | Dengue virus serotype 2 | Impairment of viral envelope glycoprotein accumulation, interference with early stages of infection | nih.govsemanticscholar.org |

| 4-Thioquinazoline derivatives | Tobacco mosaic virus (TMV) | Interaction with the tobacco mosaic virus coat protein (TMV CP) | nih.gov |

Anti-inflammatory and Immunomodulatory Investigations

Quinoline derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. nih.govnih.gov These compounds have the potential to modulate the body's inflammatory response, which is a key factor in many diseases.

A study on 7-Chloro-4-phenylsulfonyl quinoline demonstrated its acute anti-inflammatory and antinociceptive actions in mice. nih.gov The compound was shown to reduce edema formation and myeloperoxidase activity induced by croton oil, indicating its potential as an anti-inflammatory agent. nih.gov While this compound is structurally related to this compound, further research is needed to determine if the latter possesses similar activities.

The anti-inflammatory effects of quinoline derivatives are often linked to their ability to modulate specific inflammatory pathways and signaling molecules. nih.gov Research has shown that some quinoline derivatives can inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

For example, novel 1,2,4-triazine-quinoline hybrids have been identified as potent multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response through the dual inhibition of COX-2 and 15-LOX. nih.gov This dual inhibition is a promising strategy for developing anti-inflammatory drugs with a broader spectrum of activity. While this study did not specifically investigate this compound, it highlights a potential mechanism through which quinoline derivatives can exert their anti-inflammatory effects.

Investigation of Other Pharmacological Activities (e.g., Enzyme Inhibition, Receptor Modulation)

Beyond their antiviral and anti-inflammatory activities, quinoline derivatives have been explored for a variety of other pharmacological effects, including enzyme inhibition and receptor modulation.

One significant area of investigation is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is linked to cancer. nih.gov Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors, with some showing selectivity for specific HDAC isoforms like HDAC3. nih.gov The mechanism of their anticancer effect is attributed to the induction of cell cycle arrest and the promotion of apoptosis. nih.gov

Another important target for quinoline derivatives is microbial DNA gyrase, an essential enzyme for bacterial survival. nih.govacs.org The design and synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have yielded compounds with potential as microbial DNA-gyrase inhibitors, demonstrating the versatility of the quinoline scaffold in developing antimicrobial agents. acs.org

The table below presents a summary of other pharmacological activities of quinoline derivatives.

| Pharmacological Activity | Target | Quinoline Derivative Class | Potential Application | Reference |

| Enzyme Inhibition | Histone Deacetylases (HDACs) | 2-phenylquinoline-4-carboxylic acid derivatives | Anticancer | nih.gov |

| Enzyme Inhibition | Microbial DNA Gyrase | 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives | Antimicrobial | acs.org |

| Enzyme Inhibition | EGFR Tyrosine Kinase | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | Anticancer, Antimicrobial | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 7 Chloro 2 Phenylquinoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

No published studies utilizing Density Functional Theory (DFT) to calculate the electronic structure or predict the reactivity of 4-Bromo-7-chloro-2-phenylquinoline were found. Therefore, data regarding its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, or global reactivity descriptors are not available.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

There are no available molecular docking studies for this compound in the scientific literature.

Binding Mode Analysis with Relevant Biological Macromolecules

As no docking simulations have been published, there is no information regarding the binding modes, specific interactions (such as hydrogen bonds or hydrophobic interactions), or potential biological targets for this compound.

Assessment of Predicted Binding Affinities and Interactions

Without docking studies, there are no predicted binding affinities (e.g., in kcal/mol) or assessments of interaction strengths with any biological macromolecules for this compound.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of Complexes

No molecular dynamics (MD) simulation studies for this compound, either alone or in complex with a biological target, have been reported. Consequently, there is no data on the conformational dynamics or the stability of any such complex, which would typically be analyzed via metrics like Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF).

Pharmacophore Modeling for Rational Design of Analogs

Pharmacophore models are derived from the interactions of a molecule with a specific target. Since no such interaction studies for this compound have been published, no pharmacophore models have been developed for the rational design of its analogs.

In Silico Profiling for Design Optimization (e.g., Drug-likeness, Synthetic Accessibility)

There are no specific in silico profiling reports available for this compound. Public databases that perform automated computational predictions for properties like drug-likeness (e.g., Lipinski's rule of five) or synthetic accessibility have not been applied to this specific compound in any published research.

Future Perspectives and Research Challenges for Halogenated Phenylquinolines

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated phenylquinolines often involves multi-step processes that can be time-consuming and generate significant chemical waste. A key future direction is the development of more efficient and environmentally friendly synthetic routes. This includes the exploration of one-pot reactions, catalytic methods, and the use of greener solvents and reagents. For instance, microwave-assisted organic synthesis has shown promise in accelerating reaction times and improving yields for quinoline (B57606) derivatives. Furthermore, the development of chemo- and regioselective methods for the introduction of halogen atoms at specific positions on the quinoline ring is crucial for structure-activity relationship (SAR) studies.

Exploration of New Biological Targets and Mechanisms of Action

While quinolines have a long history as antimalarial agents, their therapeutic potential extends far beyond infectious diseases. Recent research has highlighted their activity against a range of other targets, including kinases, proteasomes, and DNA topoisomerases. mdpi.commdpi.com Future research should focus on identifying and validating new biological targets for 4-Bromo-7-chloro-2-phenylquinoline and other halogenated analogs. mdpi.com This will involve a combination of high-throughput screening, proteomics, and molecular modeling techniques to elucidate their mechanisms of action. researchgate.netnih.govnih.gov Understanding how these compounds interact with their targets at a molecular level is essential for designing more potent and selective drugs.

Application of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. ijettjournal.org These powerful computational tools can be used to analyze vast datasets of chemical structures and biological activities to predict the therapeutic potential of new quinoline derivatives. nih.gov AI algorithms can assist in identifying novel drug targets, optimizing lead compounds, and even predicting potential toxicities. nih.govajptonline.com For instance, ML models can be trained to recognize the structural features of quinolines that are associated with specific biological activities, thereby guiding the synthesis of more effective drug candidates. bwise.kr This data-driven approach has the potential to significantly accelerate the drug discovery process and reduce the costs associated with traditional trial-and-error methods. ijettjournal.org

Design of Multi-Target Ligands and Hybrid Compounds Incorporating this compound

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov A promising strategy to tackle these diseases is the development of multi-target ligands, which are single molecules designed to interact with two or more distinct targets. nih.gov The this compound scaffold provides an excellent starting point for the design of such compounds. By incorporating other pharmacophores into the quinoline ring system, it is possible to create hybrid molecules with a broader spectrum of activity. nih.gov For example, a hybrid compound could be designed to inhibit both a key enzyme and a protein-protein interaction involved in a particular disease.

Strategies for Overcoming Resistance and Enhancing Selectivity in Biological Systems

The emergence of drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. nih.gov Quinolone-based drugs are not immune to this problem. Future research must focus on developing strategies to overcome resistance to halogenated phenylquinolines. This could involve the design of compounds that bind to their targets in a different way, or the development of combination therapies that target multiple pathways simultaneously. nih.gov Enhancing the selectivity of these compounds is also crucial to minimize off-target effects and reduce toxicity. This can be achieved through careful structural modifications based on a detailed understanding of the target's binding site. nih.gov

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

The accurate characterization and purity assessment of newly synthesized compounds are essential for reliable biological evaluation. mdpi.com A range of advanced analytical techniques are available for this purpose, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com Future research will likely see the increasing use of more sophisticated techniques, such as two-dimensional NMR and hyphenated techniques like LC-MS-NMR, to provide even more detailed structural information. mdpi.com These methods are crucial for ensuring the quality and consistency of the compounds used in research and development. mdpi.com

Collaborative Research Initiatives for Accelerating Discovery in Quinoline Chemistry

The challenges associated with drug discovery and development are often too great for any single research group to tackle alone. Collaborative initiatives that bring together academic researchers, pharmaceutical companies, and government agencies are essential for accelerating progress in quinoline chemistry. These collaborations can facilitate the sharing of resources, expertise, and data, leading to a more efficient and effective drug discovery process. By working together, researchers can leverage their complementary skills and knowledge to overcome the hurdles in the field and translate promising discoveries into new medicines.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-7-chloro-2-phenylquinoline, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example:

- Halogenation : Introduce bromine at the 4-position using NBS (N-bromosuccinimide) under radical initiation conditions (e.g., AIBN) in CCl₄ .

- Suzuki-Miyaura Coupling : Attach the phenyl group at the 2-position via palladium-catalyzed coupling with phenylboronic acid. Optimize using Pd(PPh₃)₄, Na₂CO₃, and a DME/H₂O solvent system at 80–90°C .

- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio for boronic acid) and degas solvents to prevent oxidative byproducts. Typical yields range from 60–75% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for phenyl protons at δ 7.5–8.0 ppm; ¹³C NMR for quinoline carbons) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]⁺ expected at m/z 307.96) .

Q. What solvents and storage conditions are optimal for preserving this compound in laboratory settings?

- Methodological Answer :

- Solubility : Soluble in DCM, THF, and DMF; poorly soluble in water .

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and bromine displacement .

Q. What are the common applications of this compound in medicinal chemistry?

- Methodological Answer :

- Intermediate for Anticancer Agents : Used to synthesize kinase inhibitors via substitution at the 4-bromo position (e.g., replacing Br with amine groups) .

- Fluorescent Probes : Modify the phenyl group with electron-withdrawing substituents for optoelectronic studies .

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine Reactivity : The 4-bromo group is more electrophilic than the 7-chloro, favoring Suzuki coupling.

- Steric Effects : The 2-phenyl group may hinder coupling at adjacent positions; use bulky ligands (e.g., XPhos) to enhance regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to distinguish between rotational isomers or impurities .

- X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structures .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the 4-bromo position?

- Methodological Answer :

- Computational Analysis : DFT calculations reveal lower activation energy for SNAr (nucleophilic aromatic substitution) at the 4-position due to electron-withdrawing effects from the quinoline ring .

- Experimental Validation : Kinetic studies with varying nucleophiles (e.g., amines vs. thiols) confirm faster substitution at Br vs. Cl .

Q. How do structural modifications (e.g., trifluoromethyl or methyl groups) alter the biological activity of this compound analogs?

- Methodological Answer :

- Comparative Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2). For example:

| Analog | IC₅₀ (μM) | Target Enzyme Inhibition (%) |

|---|---|---|

| 4-Bromo-7-Cl-2-Ph | 12.3 | 78 (Kinase X) |

| 4-Bromo-7-CF₃-2-Ph | 8.9 | 92 (Kinase X) |

- Trend : Electron-withdrawing groups (e.g., CF₃) enhance potency by improving target binding .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

Q. How can researchers leverage computational tools to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Software : Use Gaussian or Schrödinger Suite for:

- Reaction Pathway Mapping : Simulate transition states for cross-coupling or substitution reactions .

- Solvent Effects : COSMO-RS models predict solubility and reaction rates in polar vs. non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.